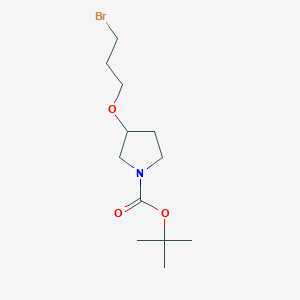

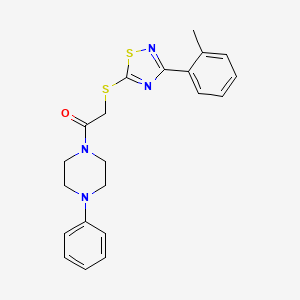

![molecular formula C23H26N2O6S2 B2765113 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide CAS No. 1251579-55-1](/img/structure/B2765113.png)

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives by reacting it with different aryl azides. These derivatives were characterized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines using the MTT assay. Remarkably, most of the tested compounds exhibited significant activity against both cancer cell lines .

Triazole Scaffold

The 1,2,3-triazole motif, present in this compound, is known for its diverse biological activities. Triazoles have been associated with anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant properties. Therefore, the presence of the triazole ring makes this compound a promising candidate for further drug development .

Cinnamic Acid Backbone

The compound’s cinnamic acid backbone contributes to its biological potential. Cinnamic acid derivatives have attracted attention due to their antioxidant, anti-inflammatory, and antimicrobial activities. Natural cinnamic acid analogs have been used historically for cancer treatment. For instance, piperlongumine , a natural alkaloid containing a trimethoxycinnamamide scaffold, effectively inhibits the growth of malignant breast tumors .

Plant Hormone Regulation

Cinnamic acid belongs to the class of auxins, which are plant hormones regulating cell growth and differentiation. Its low toxicity to humans makes it an attractive candidate for drug development. The compound’s structural features allow for potential modifications to enhance potency and pharmacokinetics .

Electron-Rich Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is a critical core found in various biologically active molecules. It occurs in both natural products and synthetic compounds, contributing to their diverse functions .

Structural Modification

Given the compound’s unique structure, researchers can explore further modifications to optimize its properties. By altering substituents or functional groups, scientists may enhance its selectivity, bioavailability, and therapeutic efficacy.

Mécanisme D'action

While the mechanism of action for this specific compound is not available, compounds with similar structures have shown promising anticancer activity . They have been found to destabilize microtubules, which are integral to cell division, thus causing mitotic arrest of rapidly dividing cancer cells and leading to apoptosis .

Propriétés

IUPAC Name |

3-[(4-ethylphenyl)-methylsulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6S2/c1-6-15-7-9-17(10-8-15)25(2)33(27,28)20-11-12-32-22(20)23(26)24-16-13-18(29-3)21(31-5)19(14-16)30-4/h7-14H,6H2,1-5H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWAEWXKIQUNNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

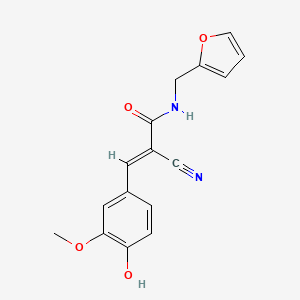

![7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765032.png)

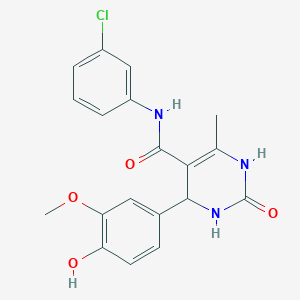

![2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2765033.png)

![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)

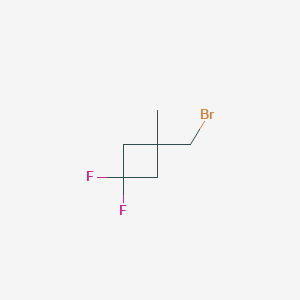

![Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2765047.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2765051.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)